molecular formula C21H24F3N3O4S B13422972 Trifluoperazine Sulfone N1,N4-Dioxide (Trifluoperazine N1,N4,S,S-Tetraoxide)

Trifluoperazine Sulfone N1,N4-Dioxide (Trifluoperazine N1,N4,S,S-Tetraoxide)

Cat. No.: B13422972
M. Wt: 471.5 g/mol
InChI Key: JSNXDDUMEDFUAX-UHFFFAOYSA-N
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Description

Trifluoperazine Sulfone N1,N4-Dioxide (Trifluoperazine N1,N4,S,S-Tetraoxide) is a derivative of trifluoperazine, a well-known antipsychotic medication. This compound is primarily used as a reference standard in pharmaceutical testing and research . It has a molecular formula of C21H24F3N3O4S and a molecular weight of 471.49 g/mol .

Chemical Reactions Analysis

Trifluoperazine Sulfone N1,N4-Dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxides.

    Reduction: Reduction reactions can revert the compound to its lower oxidation states.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and sulfur atoms. Common reagents used in these reactions include strong oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

Trifluoperazine Sulfone N1,N4-Dioxide is used extensively in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Trifluoperazine Sulfone N1,N4-Dioxide is similar to that of trifluoperazine. It primarily acts by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action helps in reducing psychotic symptoms by modulating the release of hypothalamic and hypophyseal hormones. Additionally, it affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Comparison with Similar Compounds

Trifluoperazine Sulfone N1,N4-Dioxide can be compared with other similar compounds such as:

Properties

Molecular Formula

C21H24F3N3O4S

Molecular Weight

471.5 g/mol

IUPAC Name

10-[3-(4-methyl-1,4-dioxidopiperazine-1,4-diium-1-yl)propyl]-2-(trifluoromethyl)phenothiazine 5,5-dioxide

InChI

InChI=1S/C21H24F3N3O4S/c1-26(28)11-13-27(29,14-12-26)10-4-9-25-17-5-2-3-6-19(17)32(30,31)20-8-7-16(15-18(20)25)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3

InChI Key

JSNXDDUMEDFUAX-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CC[N+](CC1)(CCCN2C3=CC=CC=C3S(=O)(=O)C4=C2C=C(C=C4)C(F)(F)F)[O-])[O-]

Origin of Product

United States

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